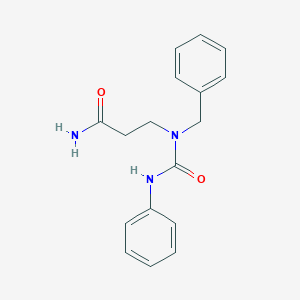

3-(1-Benzyl-3-phenylureido)propanamide

Description

3-(1-Benzyl-3-phenylureido)propanamide is a urea-derived compound characterized by a propanamide backbone substituted with a 1-benzyl-3-phenylurea moiety. Its molecular structure includes:

- Urea core: A central urea group (–NH–CO–NH–) with a benzyl (C₆H₅CH₂–) and phenyl (C₆H₅–) substituent on adjacent nitrogen atoms.

- Propanamide chain: A three-carbon alkyl chain terminating in a primary amide (–CONH₂).

This compound is of interest in medicinal chemistry due to the urea group’s ability to engage in hydrogen bonding, often critical for enzyme inhibition or receptor binding.

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

3-[benzyl(phenylcarbamoyl)amino]propanamide |

InChI |

InChI=1S/C17H19N3O2/c18-16(21)11-12-20(13-14-7-3-1-4-8-14)17(22)19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H2,18,21)(H,19,22) |

InChI Key |

HSQFQUVOAJSWLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on variations in the urea substituents, alkyl chain length, or terminal functional groups. Key comparisons include:

3-(3-Phenylureido)propanamide Structure: Lacks the benzyl group on the urea nitrogen. Synthesis: Typically involves coupling phenyl isocyanate with 3-aminopropanamide, contrasting with the multi-step synthesis of the benzyl-containing derivative .

1-Benzyl-3-phenylurea

- Structure : The parent urea without the propanamide chain.

- Impact : Absence of the amide group limits hydrogen-bonding capacity and solubility in aqueous environments.

- Applications : Often used as a synthetic intermediate rather than a bioactive molecule.

Ketoprofen Ureidoamide Derivatives (e.g., Compound 6d in )

- Structure : Incorporates a ureidoamide group linked to a ketoprofen (benzoylphenylpropionic acid) moiety.

- Functional Role : Designed as prodrugs for enhanced anti-inflammatory activity.

- Synthesis : Utilizes TEA (triethylamine) and heating for condensation, similar to methods employed in synthesizing ureido-propanamides .

Research Findings

- Synthetic Routes : The target compound and its analogs often rely on urea-forming reactions (e.g., carbodiimide-mediated couplings or isocyanate additions). The use of TEA as a base and chromatographic purification (e.g., cyclohexane/ethyl acetate eluents) is common across these syntheses .

- Biological Relevance : Ureido-propanamides with aromatic substituents (e.g., benzyl, phenyl) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in studies of related kinase inhibitors. The ketoprofen derivative in demonstrates how structural complexity can tailor compounds for specific therapeutic roles .

- Stability : The benzyl and phenyl groups in the target compound may confer greater metabolic stability compared to aliphatic ureas, though this requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.